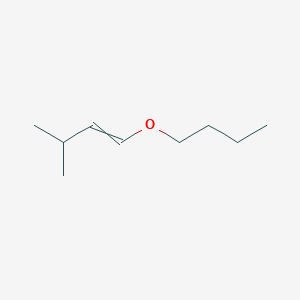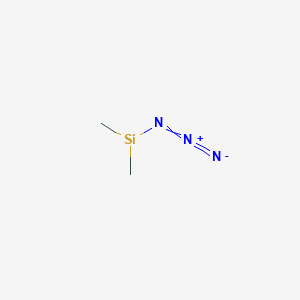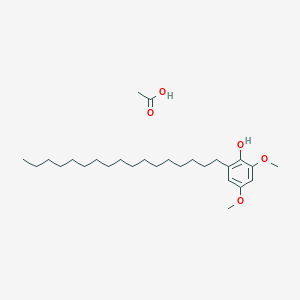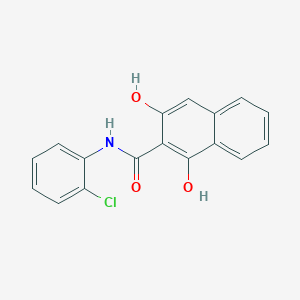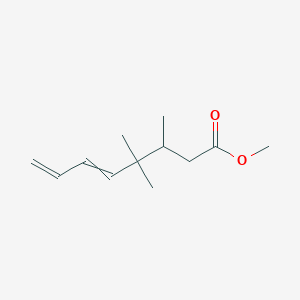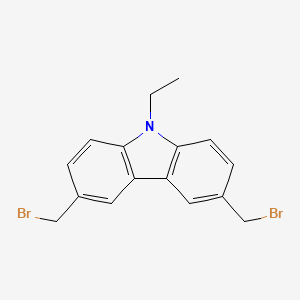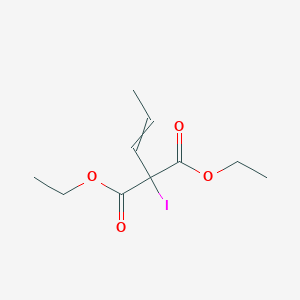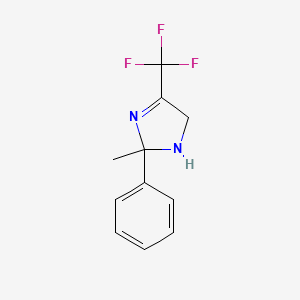
(10-Bromodecyl)(trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-Bromodecyl)(trimethoxy)silane is an organosilicon compound that features a bromodecyl group attached to a silicon atom, which is further bonded to three methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10-Bromodecyl)(trimethoxy)silane typically involves the reaction of 10-bromodecanol with trimethoxysilane. This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of fixed-bed reactors and optimized catalysts can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(10-Bromodecyl)(trimethoxy)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new functionalized silanes.
Hydrolysis and Condensation: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The bromodecyl group can be oxidized or reduced to form different functional groups, such as alcohols or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically carried out in polar aprotic solvents.
Hydrolysis and Condensation: These reactions are often catalyzed by acids or bases and carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include functionalized silanes with various organic groups, siloxane polymers, and other organosilicon compounds with tailored properties for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (10-Bromodecyl)(trimethoxy)silane is used as a precursor for the synthesis of other functionalized silanes and siloxanes. It is also employed in the preparation of surface-modified materials with enhanced properties, such as hydrophobicity or adhesion.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility or to introduce specific functional groups for biomolecular interactions.
Medicine
In medicine, this compound can be utilized in the development of drug delivery systems, where surface modification of nanoparticles or other carriers is crucial for targeted delivery and controlled release of therapeutic agents.
Industry
In industrial applications, this compound is valuable for the production of coatings, adhesives, and sealants with improved performance characteristics. It is also used in the fabrication of electronic materials and devices, where surface properties are critical.
Mecanismo De Acción
The mechanism by which (10-Bromodecyl)(trimethoxy)silane exerts its effects involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds This process allows the compound to form stable, covalent bonds with various substrates, enhancing their surface properties
Comparación Con Compuestos Similares
Similar Compounds
- (10-Chlorodecyl)(trimethoxy)silane
- (10-Iododecyl)(trimethoxy)silane
- (10-Bromodecyl)(triethoxy)silane
Uniqueness
Compared to its analogs, (10-Bromodecyl)(trimethoxy)silane offers a unique combination of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the trimethoxy groups ensure efficient hydrolysis and condensation. This makes it a versatile compound for various applications, from surface modification to the synthesis of complex organosilicon materials.
Propiedades
Número CAS |
143099-70-1 |
|---|---|
Fórmula molecular |
C13H29BrO3Si |
Peso molecular |
341.36 g/mol |
Nombre IUPAC |
10-bromodecyl(trimethoxy)silane |
InChI |
InChI=1S/C13H29BrO3Si/c1-15-18(16-2,17-3)13-11-9-7-5-4-6-8-10-12-14/h4-13H2,1-3H3 |
Clave InChI |
BASJPKKCHCSULP-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCCCCCCCCBr)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


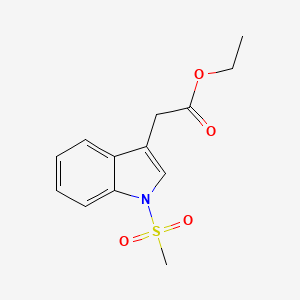
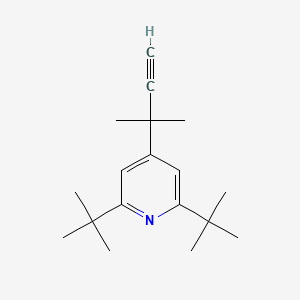

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
